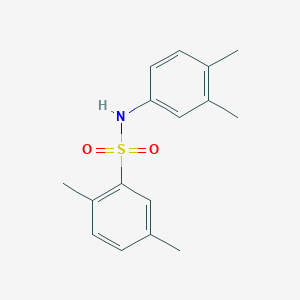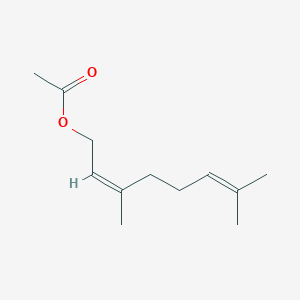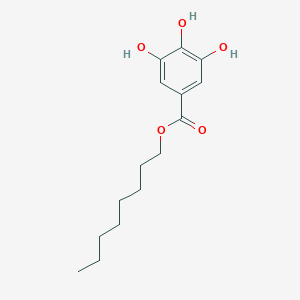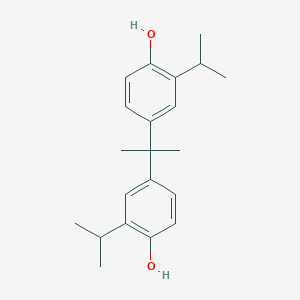
5-bromo-1H-indazole-3-carboxylic Acid
Vue d'ensemble
Description
5-Bromo-1H-indazole-3-carboxylic acid is a chemical compound with the CAS number 1077-94-7 . It is mainly used as a raw material in chemical synthesis for the preparation of other compounds . Its derivative, 5-Bromo-1H-indazole-3-carboxylic acid ethyl ester, can be used as a protein kinase inhibitor, which can be used for the treatment and prevention of diseases .
Synthesis Analysis
The synthesis of 5-Bromo-1H-indazole-3-carboxylic acid involves several steps. A suspension of indazole-3-carboxylic acid is heated to get a clear solution. A solution of bromine is then added slowly to the solution while heating. The solution is further heated for 16 hours. The solution is cooled, poured into ice water, and stirred. The solids formed are filtered, washed with cold water, and dried under vacuum at room temperature to get 5-bromo-1H-indazole-3-carboxylic acid .Molecular Structure Analysis
The molecular weight of 5-Bromo-1H-indazole-3-carboxylic acid is 241.04 . The empirical formula is C8H5BrN2O2 . The SMILES string is OC(=O)c1n[nH]c2ccc(Br)cc12 .Physical And Chemical Properties Analysis
5-Bromo-1H-indazole-3-carboxylic acid is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique
Raw Material in Chemical Synthesis
5-Bromo-1H-indazole-3-carboxylic acid is an important chemical product. It is mainly used as a raw material in chemical synthesis for the preparation of other compounds .
Protein Kinase Inhibitor
Its derivative, 5-Bromo-1H-indazole-3-carboxylic acid ethyl ester, can be used as a protein kinase inhibitor. This application is significant in the treatment and prevention of diseases .
Herbicidal Activity
Indole-3-carboxylic acid derivatives, which can be synthesized from 5-bromo-1H-indazole-3-carboxylic acid, have been found to have herbicidal activity. These compounds can act as potential transport inhibitor response 1 antagonists .
Plant Growth Regulation
Compounds with auxin-like properties, such as indole-3-carboxylic acid derivatives, are significant for plant growth regulation and weed control applications .
Suzuki Cross-Coupling Reaction
The Suzuki cross-coupling reaction can be applied to a variety of N and C-3 substituted 5-bromoindazoles with N-Boc-2-pyrrole and 2-thiopheneboronic acids. This reaction, performed in the presence of K2CO3, dimethoxyethane, and Pd (dppf)Cl2 as a catalyst, yields the corresponding adducts .
Synthesis of Biologically Active Molecules
Indazole, the indole bioisoster, is a highly utilized pharmacophore found in many biologically active compounds. The functionalization of the indazole ring with aromatic heterocycles like pyrrole and thiophene has been less explored .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 5-bromo-1H-indazole-3-carboxylic Acid is the protein kinase . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in many cellular processes such as cell division, metabolism, and signal transduction .
Mode of Action
5-bromo-1H-indazole-3-carboxylic Acid and its derivatives function as protein kinase inhibitors . They interact with protein kinases, preventing them from adding phosphate groups to other proteins. This inhibition can alter the activity of the targeted proteins, leading to changes in cell behavior .
Biochemical Pathways
These could include pathways related to cell growth, division, and signal transduction .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and effectiveness .
Result of Action
The inhibition of protein kinases by 5-bromo-1H-indazole-3-carboxylic Acid can lead to a variety of molecular and cellular effects. For instance, it may inhibit cell growth, which could potentially be useful in the treatment and prevention of diseases .
Action Environment
The action, efficacy, and stability of 5-bromo-1H-indazole-3-carboxylic Acid can be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and the specific characteristics of the target cells .
Propriétés
IUPAC Name |
5-bromo-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJVXOOGGBPVCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428123 | |
| Record name | 5-bromo-1H-indazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1H-indazole-3-carboxylic Acid | |
CAS RN |
1077-94-7 | |
| Record name | 5-bromo-1H-indazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1H-indazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

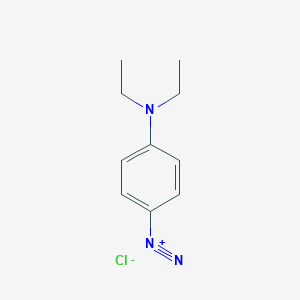
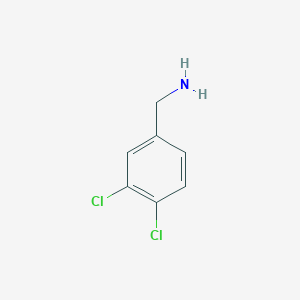
![1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4'-[(4-hydroxyphenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-](/img/structure/B86364.png)
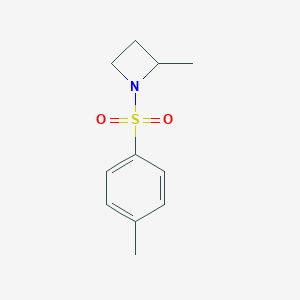
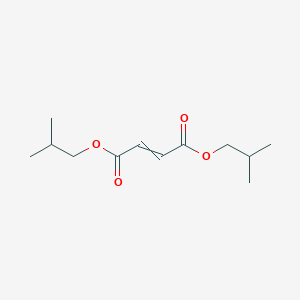

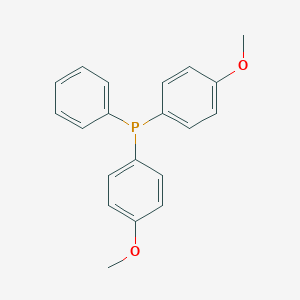
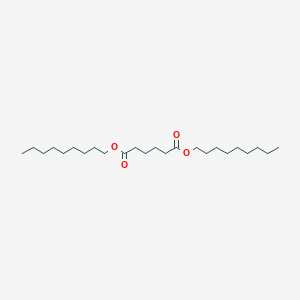
![(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B86374.png)
